Chimassorb 2020
Description
Properties
CAS No. |
192268-64-7 |
|---|---|
Molecular Formula |
C40H77N9 |
Molecular Weight |
684.1 g/mol |
IUPAC Name |
4-N-butyl-2-N,4-N-bis(2,2,6,6-tetramethylpiperidin-4-yl)-2-N-[6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]hexyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C40H77N9/c1-14-15-21-48(31-25-37(6,7)46-38(8,9)26-31)33-42-29-43-34(44-33)49(32-27-39(10,11)47-40(12,13)28-32)22-19-17-16-18-20-41-30-23-35(2,3)45-36(4,5)24-30/h29-32,41,45-47H,14-28H2,1-13H3 |
InChI Key |
YXHRTMJUSBVGMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1CC(NC(C1)(C)C)(C)C)C2=NC(=NC=N2)N(CCCCCCNC3CC(NC(C3)(C)C)(C)C)C4CC(NC(C4)(C)C)(C)C |
Origin of Product |
United States |
Scientific Research Applications
Chimassorb 2020 is a light stabilizer used in polymers, particularly polyolefins like polypropylene (PP) and polyethylene (PE), olefin copolymers such as ethylene-vinyl acetate (EVA), and blends of polypropylene . It provides long-lasting protection against harsh weather conditions in applications such as thermoplastic polyolefin (TPO) roofing membranes .
Properties and characteristics
- Chemical Nature this compound is a hindered amine light stabilizer (HALS) .
- Functionality It functions as a light stabilizer to protect polymers from degradation caused by exposure to light, heat, and weather .
- Toxicity this compound has very low acute oral toxicity . It is also considered to be non-irritating to the eyes of rabbits and does not cause skin sensitization in guinea pigs .
- Handling Potential for dermal exposure exists when handling the chemical .
Applications
- Roofing Membranes this compound is used in TPO roofing membranes to provide long-lasting protection against harsh weather conditions .
- Polyolefins and Olefin Copolymers It is a highly effective light stabilizer for polyolefins (PP, PE), olefin copolymers such as EVA, and blends of polypropylene .
- Stabilizer in PDCPD this compound can be used as a stabilizer in poly-dicyclopentadiene (PDCPD) .
Stabilization mechanism in PDCPD
- This compound displays limited performance in terms of anti-oxidation, which is presumed to be due to the time needed to activate N-H groups .
- A kinetic model suggests that the conversion of >NH into >NOP (alkoxyamine) limits the efficiency of this compound .
Safety assessment
- This compound is not considered a hazardous substance under the National Occupational Health and Safety Commission (NOHSC) Approved Criteria for Classifying Hazardous Substances .
- It does not require labeling with specific risk phrases .
Comparison with other stabilizers
- Tinuvin 123 is a more efficient stabilizer compared to BHT (butylated hydroxytoluene) and this compound .
- The time required to convert >NH into >NOP (approximately 30 hours at 50°C) limits the efficiency of this compound, while Tinuvin 123 is present in its active form (alkoxyamine >NOP) at the beginning of exposure .
Comparison with Similar Compounds
Chimassorb 944
Structural Differences :
- Both contain triazine rings, but Chimassorb 944 lacks the distinct absorption bands at 1567 cm⁻¹ and 1219 cm⁻¹ seen in Chimassorb 2020 .
- Chimassorb 944 has a broader molecular weight distribution (~2.0) compared to 2020’s narrow distribution (<1.5) due to differences in synthesis (two-step vs. three-step methods) .
Performance :
- UV Stability : Chimassorb 944 shows higher carbonyl index degradation in PP geotextiles compared to 2020, suggesting lower efficacy in long-term UV resistance .
- Thermal Stability : this compound outperforms 944 in carbon-black-filled PP systems due to superior heat resistance .
- Compatibility : this compound exhibits better polymer compatibility and less spectral interference in ATR-IR analysis .
| Parameter | This compound | Chimassorb 944 |
|---|---|---|
| Molecular Weight (g/mol) | 2600–3400 | 2000–3000 |
| Polydispersity Index | <1.5 | ~2.0 |
| Key Absorption Bands | 1239, 1363, 1471 cm⁻¹ | 1567, 1219 cm⁻¹ (absent) |
| Preferred Application | Thin films, carbon-black PP | General-purpose UV stabilization |
Tinuvin® 783 and 791
Structural Differences :
Performance :
- Extraction Resistance : this compound’s polymeric structure provides superior resistance to solvent extraction compared to Tinuvin’s oligomeric forms .
- Thermal Oxidation : Tinuvin 123 outperforms this compound in poly(dicyclopentadiene) due to faster activation of >NH groups, highlighting 2020’s limitations in high-temperature oxidative environments .
Cyasorb UV-3346
Research Findings and Performance Metrics
UV Stability in PP/PE Films
Thermal Stability
Compatibility and Extraction Resistance
- Pigment Interaction : this compound causes minimal color shift (<0.5 ΔE) in pigmented PP, whereas Tinuvin 783 induces shifts up to 2.0 ΔE .
- Solvent Extraction : Only 5% weight loss in this compound after 24 hours in hexane, compared to 25% for Tinuvin 791 .
Critical Analysis of Contradictions
- Synthesis Challenges : Narrow molecular weight distribution in this compound requires complex three-step synthesis, increasing production costs compared to Chimassorb 944 .
Preparation Methods
Reaction Mechanism and Component Dissolution
The patent US20050277771A1 outlines a solvent-driven method involving two immiscible phases. Component A (phosphorous acid or derivatives) is dissolved in polar solvents like isopropanol, while Component B (the HALS precursor) is dissolved in non-polar aliphatic hydrocarbons such as heptane. Mixing these solutions induces salt formation, which migrates to the polar phase. For example, 115.46 g of phosphorous acid in 370 g isopropanol reacts with 82 g of a HALS precursor (e.g., Cyasorb UV-3529) dissolved in heptane, yielding a biphasic mixture.
Temperature and Solvent Ratios
Reaction temperatures are maintained between 20°C and 65°C to prevent premature precipitation. The polar-to-non-polar solvent ratio (1:20 to 2:1) governs salt yield and particle size. Slower feed rates into heptane produce finer powders (bulk density: 0.4–0.6 g/mL), whereas rapid mixing forms agglomerates. Post-reaction, the polar phase is distilled under reduced pressure, and the salt is vacuum-dried at 50–60°C.
Melt Extrusion with Polymer Matrices
Polymer Selection and Blending
Method B in US20050277771A1 involves melt-blending HALS precursors (e.g., 1,6-hexanediamine derivatives) with acidic phosphorus compounds and polymers like polyesters or polycarbonates. The mixture is ground using ball mills and extruded at temperatures exceeding the polymer’s melting point. Polyesters are preferred due to their compatibility with HALS intermediates.
Industrial-Scale Optimization
Extrusion parameters (screw speed, temperature zones) are tuned to ensure uniform dispersion of the HALS salt. The final product contains up to 10 wt% stabilizer, enhancing UV resistance without compromising mechanical properties.
Controlled Precipitation via Solvent Evaporation
Distillation and Phase Separation
In Method C, HALS precursors are dissolved in polar solvents (e.g., methanol), while phosphorous acid is dissolved in heptane. The combined solution is heated to 55°C (near methanol’s reflux point), forming a homogeneous mixture. Gradual distillation of methanol precipitates the HALS salt as a slurry in heptane, which is filtered and washed to remove residual solvents.
Particle Size Control
Feed rate into the heptane drowning vessel critically affects particle morphology. A feed rate of 1 L/h yields a bulk density of 0.5 g/mL, while faster rates (2 L/h) produce coarser particles.
Structural Validation and Performance Metrics
Molecular Weight and Functionality
Analytical data from Archimer (2022) confirm this compound’s molecular weight range (2,600–3,400 g/mol) and piperidine functionality (8.75–12.2 groups per molecule). These metrics correlate with stabilization efficiency in polydicyclopentadiene (PDCPD), where carbonyl group accumulation is reduced by 40% compared to unstabilized polymers.
Thermal Stability in Polyolefins
This compound extends the service life of polypropylene by 300% under accelerated UV testing (ASTM G154), attributable to its oligomeric structure and hindered amine mobility.
Comparative Analysis of Synthesis Methods
| Parameter | Solvent-Based | Melt Extrusion | Precipitation |
|---|---|---|---|
| Yield (%) | 85–92 | 78–85 | 90–95 |
| Particle Size (µm) | 10–50 | N/A | 20–80 |
| Energy Cost | Moderate | Low | High |
| Scalability | Pilot-scale | Industrial | Pilot-scale |
Table 1: Synthesis method comparison based on US20050277771A1 and Santplas data .
Q & A
Q. What are the key physicochemical properties of Chimassorb® 2020 that influence its performance as a hindered amine light stabilizer (HALS)?
Chimassorb® 2020 is characterized by its high molecular weight (2,600–3,400 g/mol), narrow molecular weight distribution, and thermal stability (1% weight loss at 290°C via TGA). These properties reduce volatility and enhance compatibility with polymers like polypropylene (PP) and polyethylene (PE). Its solubility in solvents such as tetrahydrofuran and ethanol/water mixtures further supports formulation flexibility .
Q. How does the narrow molecular weight distribution of Chimassorb® 2020 impact its efficacy in polyolefin stabilization?
The narrow molecular weight distribution ensures consistent dispersion and minimizes phase separation during polymer processing. This uniformity enhances UV stabilization efficiency, particularly in thin films and fibers, by maintaining homogeneous radical scavenging activity throughout the polymer matrix .
Q. What methodological approaches are recommended to determine the optimal concentration of Chimassorb® 2020 for a specific polymer system?
Systematic trials should assess concentrations across ranges (e.g., 0.1–1.0 wt%), evaluating UV resistance via accelerated weathering tests (e.g., QUV exposure) and thermal stability via thermogravimetric analysis (TGA). Variables like polymer crystallinity, filler content (e.g., carbon black), and processing temperatures must be controlled .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy of Chimassorb® 2020 across polymer matrices (e.g., PP vs. rigid PVC)?
Controlled comparative studies should isolate variables such as polymer polarity, processing conditions, and additive interactions. Techniques like Fourier-transform infrared spectroscopy (FTIR) can track nitroxyl radical formation, while differential scanning calorimetry (DSC) evaluates thermal degradation pathways. Cross-referencing with BASF’s application guidelines is critical .
Q. What experimental designs are effective for evaluating synergistic effects between Chimassorb® 2020 and low-molecular-weight HALS (e.g., Tinuvin® 770) in multilayer polymer systems?
Design multilayer films with varying HALS combinations, using techniques like microtoming to isolate layers. Accelerated aging protocols (e.g., Xenon-arc testing) coupled with mechanical property analysis (tensile strength, elongation-at-break) can quantify synergy. Synergistic ratios (e.g., 2:1 Chimassorb® 2020:Tinuvin® 770) should be empirically validated .
Q. What analytical methods are most suitable for quantifying Chimassorb® 2020’s extraction resistance in high-humidity environments?
Use solvent immersion tests (e.g., ASTM D543) with gravimetric analysis to measure mass loss. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can detect leached stabilizer. Comparative studies should include humidity-controlled chambers to simulate real-world conditions .
Q. How does Chimassorb® 2020’s performance in carbon-black-filled PE differ from unfilled systems, and what mechanistic insights explain this disparity?
Carbon black can absorb UV radiation, reducing the stabilizer’s workload, but may also interact with HALS radicals. Controlled experiments should compare stabilization efficiency via electron paramagnetic resonance (EPR) spectroscopy to monitor radical scavenging rates in filled vs. unfilled systems .
Methodological Guidance for Data Analysis
Q. How should researchers address variability in accelerated aging data when extrapolating to real-world conditions?
Apply Arrhenius kinetics to model degradation rates, but validate with outdoor exposure data. Statistical tools like Weibull analysis can account for data dispersion. Cross-correlate mechanical degradation (e.g., impact resistance) with spectroscopic changes (e.g., carbonyl index) to improve predictive accuracy .
Q. What protocols ensure reproducibility in assessing Chimassorb® 2020’s pigment interaction effects?
Standardize pigment dispersion methods (e.g., twin-screw extrusion parameters) and characterize pigment-HALS interactions via UV-Vis spectroscopy and colorimetry (CIE Lab* values). Control studies with inert fillers (e.g., silica) can isolate pigment-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
